molecular formula C16H27NO4 B13030476 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid

2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid

Cat. No.: B13030476
M. Wt: 297.39 g/mol
InChI Key: ABXBTHDTYAQEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid is an organic compound with the molecular formula C14H27N3O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in chemical synthesis and research due to its interesting structural properties and reactivity .

Preparation Methods

The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions. The spirocyclic structure imparts unique conformational properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid include:

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-10-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-5-8-16(11-17)7-4-6-12(10-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

ABXBTHDTYAQEGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)C(=O)O

Origin of Product

United States

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